molecular formula C17H19N5O2S B14100291 5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B14100291
M. Wt: 357.4 g/mol
InChI Key: NGUFMNWMALRZME-UHFFFAOYSA-N
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Description

5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is often introduced via the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling with the Hydroxy-Methylphenyl Group: The final step involves coupling the pyrazole-thiadiazole intermediate with 2-hydroxy-5-methylphenyl isocyanate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

    Oxidation: Formation of 5-(2-oxo-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide.

    Reduction: Formation of 5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide with an amine group.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-methylphenyl derivatives: Compounds with similar hydroxy-methylphenyl groups.

    Thiadiazole derivatives: Compounds containing the 1,3,4-thiadiazole ring.

    Pyrazole derivatives: Compounds with the pyrazole ring structure.

Uniqueness

What sets 5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H19N5O2S/c1-9(2)6-15-21-22-17(25-15)18-16(24)13-8-12(19-20-13)11-7-10(3)4-5-14(11)23/h4-5,7-9,23H,6H2,1-3H3,(H,19,20)(H,18,22,24)

InChI Key

NGUFMNWMALRZME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=NN=C(S3)CC(C)C

Origin of Product

United States

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